molecular formula C19H17FN4O3S B2711470 Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689748-04-7

Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2711470
CAS RN: 689748-04-7
M. Wt: 400.43
InChI Key: QDDCFFDYLWXJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C19H17FN4O3S and its molecular weight is 400.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Structural Analysis

  • Catalyst- and Solvent-Free Synthesis : An efficient approach for the regioselective synthesis of related heterocyclic compounds involves catalyst- and solvent-free conditions, highlighting the importance of green chemistry in the development of new pharmaceuticals. This method uses microwave-assisted Fries rearrangement, showcasing an innovative technique for the synthesis of complex molecules (Moreno-Fuquen et al., 2019).

  • Cyclization of Thiosemicarbazides : The reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate leads to the formation of ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This compound serves as a precursor in the cyclization process to generate triazole and thiadiazole derivatives, crucial for pharmaceutical applications (Maliszewska-Guz et al., 2005).

  • Antitumor and Anti-inflammatory Activities : Novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties were synthesized to explore their potential biological activities. These compounds demonstrated promising antipyretic and anti-inflammatory activities, suggesting their applicability in drug development (Ghorab et al., 2010).

  • Synthesis of Thiazole Derivatives : Methyl 2-(thiazol-2-ylcarbamoyl)acetate was used as a starting material for the synthesis of various thiosemicarbazide, triazole, and Schiff base derivatives. These compounds were screened for their antihypertensive α-blocking activity, indicating the potential for therapeutic applications in cardiovascular diseases (Abdel-Wahab et al., 2008).

properties

IUPAC Name

methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c1-27-17(25)12-28-19-23-22-16(24(19)15-8-3-2-4-9-15)11-21-18(26)13-6-5-7-14(20)10-13/h2-10H,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDCFFDYLWXJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

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